molecular formula C13H11NO4 B1293611 1-methoxy-4-(4-nitrophenoxy)benzene CAS No. 6337-24-2

1-methoxy-4-(4-nitrophenoxy)benzene

Cat. No.: B1293611
CAS No.: 6337-24-2
M. Wt: 245.23 g/mol
InChI Key: NBCQLWNLTLMGCB-UHFFFAOYSA-N
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Description

1-methoxy-4-(4-nitrophenoxy)benzene, also known as this compound, is an organic compound with the molecular formula C13H11NO4 and a molecular weight of 245.23 g/mol . This compound is characterized by the presence of a nitrophenoxy group attached to an anisole moiety, making it a valuable intermediate in various chemical processes.

Future Directions

Anisole has been identified as a promising candidate for use as a fluorescent tracer for gas-phase imaging diagnostics due to its high-fluorescence quantum yield and large Stokes shift . Furthermore, anisole has been used in the synthesis and deposition of phthalocyanine dopant-free hole-transport materials for perovskite solar cells . These applications suggest potential future directions for p-(p-Nitrophenoxy)anisole and related compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methoxy-4-(4-nitrophenoxy)benzene can be synthesized through the reaction of 4-Methoxyphenol with 4-Fluoronitrobenzene . The reaction typically involves the use of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion generated from 4-Methoxyphenol attacks the electron-deficient carbon atom of 4-Fluoronitrobenzene, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-methoxy-4-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    p-(p-Aminophenoxy)anisole. p-(p-Nitrophenoxy)benzaldehyde. p-(p-Methoxyphenoxy)anisole.

Mechanism of Action

The mechanism of action of 1-methoxy-4-(4-nitrophenoxy)benzene involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The nitro group plays a crucial role in these interactions, as it can form hydrogen bonds and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methoxy-4-(4-nitrophenoxy)benzene is unique due to the presence of both a nitro group and a methoxy group, which confer distinct chemical reactivity and biological activity. The nitro group enhances its electron-withdrawing properties, making it more reactive in nucleophilic aromatic substitution reactions compared to its halogenated analogs .

Properties

IUPAC Name

1-(4-methoxyphenoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H11NO4/c1-17-11-6-8-13(9-7-11)18-12-4-2-10(3-5-12)14(15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCQLWNLTLMGCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212772
Record name p-(p-Nitrophenoxy)anisole
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Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6337-24-2
Record name 1-Methoxy-4-(4-nitrophenoxy)benzene
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Record name p-(p-Nitrophenoxy)anisole
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Record name p-(p-Nitrophenoxy)anisole
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Synthesis routes and methods I

Procedure details

4-Methoxyphenol (25 g, 0.20 mol) was heated under a nitrogen atmosphere to 70° C. during which time the solid melted. Eighty-five percent potassium hydroxide (12.4 g, 0.19 mol) was added all at once and the mixture stirred at 70° C. for 1 hour. 1-Bromo-4-nitrobenzene (33 g, 0.16 mol) and copper powder (0.1 g, 1.57 mmol) were added and the mixture stirred at 190° C. for 3 hours. After cooling to room temperature, the residue was partitioned between benzene and water. The organic layer was then extracted two times with 5% KOH, dried (MgSO4) and the solvent removed under reduced pressure to give a brown solid. Purification by HPLC (hexane-methylene chloride) gave 4-methoxy-4'-nitrodiphenyl ether as a yellow crystalline solid (19.05 g, 49%), mp 107°-109° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step Two
Quantity
33 g
Type
reactant
Reaction Step Three
Name
copper
Quantity
0.1 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Bromonitrobenzene (4.0 g), hydroquinone monomethyl ether (3.1 g), potassium hydroxide (1.5 g) and copper powder (0.1 g) were mixed and the reaction was carried out at 160° C. to 200° C. for 3 hours. After cooling to room temperature, the reaction mixture was extracted with benzene (100 ml), and the extract was washed with 1N sodium hydroxide, water, and saturated aqueous sodium chloride. After drying over magnesium sulfate, the solvent was evaporated under a reduced pressure and the residue obtained was purified by medium pressure column chromatography using silica gel, to obtain 4-(4-nitrophenoxy)phenol methyl ether (1.5 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
copper
Quantity
0.1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 0.5 mole each of p-nitrochlorobenzene (79.0 g), p-hydroxyanisole (62.0 g), and potassium hydroxide (33.0 g, 86% pure), in 100 ml water was heated at 140° C. for about 3.5 hours. The resulting solid, collected by filtration, had a melting point of 100°-107° C. Reactants were further removed from the crude product by steam distillation, and the remaining solid was washed with copious amounts of water to afford a brown, granular mass of 4-methoxy-4'-nitrodiphenyl ether (83 g, 68% yield).
Quantity
79 g
Type
reactant
Reaction Step One
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper mentions that p-(p-nitrophenoxy)anisole can undergo a cleavage reaction. Can you elaborate on this process and its significance?

A1: While p-(p-nitrophenoxy)anisole itself doesn't directly undergo the cleavage reaction, research indicates that it's first metabolized into p-(p-nitrophenoxy)phenol. This metabolite then interacts with cytochrome P450 enzymes, leading to the cleavage of the oxygen-aromatic ring bond. [] This process is significant because it breaks down a typically stable diarylether linkage and generates p-benzoquinone, a highly toxic metabolite. [] This finding highlights a potential toxicological concern regarding p-(p-nitrophenoxy)anisole and its metabolites.

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